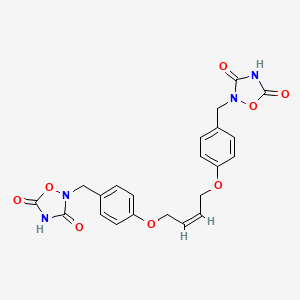

YM440

Description

Propriétés

Formule moléculaire |

C22H20N4O8 |

|---|---|

Poids moléculaire |

468.4 g/mol |

Nom IUPAC |

2-[[4-[(Z)-4-[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]but-2-enoxy]phenyl]methyl]-1,2,4-oxadiazolidine-3,5-dione |

InChI |

InChI=1S/C22H20N4O8/c27-19-23-21(29)33-25(19)13-15-3-7-17(8-4-15)31-11-1-2-12-32-18-9-5-16(6-10-18)14-26-20(28)24-22(30)34-26/h1-10H,11-14H2,(H,23,27,29)(H,24,28,30)/b2-1- |

Clé InChI |

LUACLLSCZRRTIH-UPHRSURJSA-N |

SMILES isomérique |

C1=CC(=CC=C1CN2C(=O)NC(=O)O2)OC/C=C\COC3=CC=C(C=C3)CN4C(=O)NC(=O)O4 |

SMILES canonique |

C1=CC(=CC=C1CN2C(=O)NC(=O)O2)OCC=CCOC3=CC=C(C=C3)CN4C(=O)NC(=O)O4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

YM-440; YM440; YM 440 |

Origine du produit |

United States |

Foundational & Exploratory

YM440: A Technical Guide to a Novel PPAR-γ Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YM440, a novel peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist. This compound has demonstrated unique properties that distinguish it from full agonists like thiazolidinediones (TZDs), offering potential therapeutic advantages. This document details the binding affinity, transactivation potential, and in vivo effects of this compound, supported by comprehensive experimental protocols and visual representations of its mechanism of action.

Core Data Summary

The following tables summarize the key quantitative data reported for this compound in comparison to other well-characterized PPAR-γ agonists.

Table 1: PPAR-γ Binding Affinity

| Compound | Kᵢ (μM) | Relative Potency vs. Rosiglitazone |

| This compound | 4.0 | 20-fold less potent |

| Pioglitazone | 3.1 | ~15.5-fold less potent |

| Rosiglitazone | 0.20 | 1 (Reference) |

Data compiled from a competitive binding assay using [³H]rosiglitazone.[1]

Table 2: PPAR-γ Transactivation Activity

| Assay | This compound Relative Potency vs. Rosiglitazone |

| Full-length human PPAR-γ2 transactivation | 550-fold less active |

| GAL4-PPAR-γ transactivation | 790-fold less active |

Data derived from cellular transactivation assays.[1]

Table 3: In Vivo Efficacy in db/db Mice

| Treatment | Dose | Duration | Key Outcomes |

| This compound | 100 mg/kg | 28 days | Ameliorated hyperglycemia, Increased hepatic glucokinase expression, No significant effect on adipose tissue FABP and UCP1 expression.[1] |

Signaling Pathways and Mechanism of Action

This compound acts as a ligand for PPAR-γ, a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[1] Upon ligand binding, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.

The unique characteristic of this compound lies in its differential effects on gene expression in a tissue-selective manner. While it demonstrates efficacy in improving hyperglycemia, its impact on adipogenesis-related genes appears to be limited compared to full agonists.[1]

Figure 1: General signaling pathway of this compound as a PPAR-γ agonist.

A key finding from in vivo studies is the tissue-selective gene regulation by this compound. In diabetic (db/db) mice, this compound was shown to increase the expression of hepatic glucokinase, a key enzyme in glucose metabolism, while not significantly affecting the expression of fatty acid binding protein (FABP) and uncoupling protein 1 (UCP1) in adipose tissue.[1] This suggests a mechanism that may contribute to its hypoglycemic effect without the typical weight gain associated with full PPAR-γ agonists.

Figure 2: Tissue-selective gene regulation by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

PPAR-γ Competitive Binding Assay

This assay determines the binding affinity of a test compound to the PPAR-γ ligand-binding domain (LBD) by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Human PPAR-γ LBD

-

[³H]Rosiglitazone (radiolabeled ligand)

-

Test compounds (this compound, pioglitazone, rosiglitazone)

-

Scintillation fluid

-

Assay buffer (e.g., TEGMD containing Tris-HCl, EDTA, glycerol, molybdate, and DTT)

-

-

Procedure:

-

A reaction mixture is prepared containing the human PPAR-γ LBD, a fixed concentration of [³H]rosiglitazone, and varying concentrations of the test compound in the assay buffer.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Bound and free radioligand are separated, typically using a filtration method (e.g., passing the mixture through a filter that retains the protein-ligand complex).

-

The amount of radioactivity on the filter, representing the bound [³H]rosiglitazone, is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]

-

GAL4-PPAR-γ Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPAR-γ. It utilizes a chimeric receptor system to isolate the ligand-dependent activation function.

-

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Expression plasmid for a chimeric protein consisting of the GAL4 DNA-binding domain fused to the PPAR-γ LBD (GAL4-PPAR-γ).

-

Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

-

Transfection reagent.

-

Cell culture medium and reagents.

-

Luciferase assay system.

-

Test compounds.

-

-

Procedure:

-

Cells are co-transfected with the GAL4-PPAR-γ expression plasmid and the UAS-luciferase reporter plasmid.

-

After transfection, cells are treated with varying concentrations of the test compound or a known agonist (e.g., rosiglitazone) as a positive control.

-

Cells are incubated to allow for ligand binding, receptor activation, and subsequent expression of the luciferase reporter gene.

-

Cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

The fold activation of luciferase expression relative to vehicle-treated cells is calculated for each concentration of the test compound.

-

The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.[1]

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This technique is used to quantify the mRNA levels of PPAR-γ target genes in cells or tissues treated with a test compound.

-

Materials:

-

3T3-L1 preadipocytes or tissue samples (liver, adipose) from treated animals.

-

RNA extraction kit.

-

Reverse transcriptase for cDNA synthesis.

-

qPCR instrument.

-

SYBR Green or TaqMan probes.

-

Primers specific for target genes (e.g., aP2/FABP4, UCP1, CPT1, glucokinase) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

-

Procedure:

-

Total RNA is extracted from the cells or tissues.

-

The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR is performed using the cDNA as a template with specific primers for the target and housekeeping genes.

-

The amplification of DNA is monitored in real-time.

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.[1]

-

Limited Trypsin Digestion Assay

This assay is used to probe for conformational changes in a protein upon ligand binding. The binding of a ligand can alter the protein's structure, making certain sites more or less susceptible to proteolytic cleavage.

-

Materials:

-

Full-length human PPAR-γ2 protein.

-

Trypsin.

-

Test compounds (this compound, rosiglitazone).

-

Digestion buffer.

-

SDS-PAGE gels and reagents for protein visualization (e.g., Coomassie blue or silver staining).

-

-

Procedure:

-

The PPAR-γ2 protein is incubated with the test compound or vehicle control to allow for binding.

-

A limited amount of trypsin is added to the mixture, and the digestion is allowed to proceed for a short period.

-

The digestion is stopped by adding a protease inhibitor or by denaturation (e.g., adding SDS-PAGE sample buffer and boiling).

-

The resulting protein fragments are separated by SDS-PAGE.

-

The pattern of protein fragments is visualized. Differences in the digestion patterns between the vehicle-treated and ligand-treated samples indicate a conformational change in the protein upon ligand binding.[1]

-

In Vivo Study in db/db Mice

The db/db mouse is a genetic model of type 2 diabetes and obesity, characterized by a mutation in the leptin receptor gene. These mice develop hyperglycemia, hyperinsulinemia, and insulin resistance, making them a suitable model for evaluating the efficacy of anti-diabetic compounds.

-

Animal Model: Male db/db mice.

-

Treatment:

-

This compound administered orally at a dose of 100 mg/kg daily.

-

Vehicle control group.

-

-

Duration: 28 days.

-

Parameters Measured:

-

Blood glucose levels (monitored regularly).

-

Body weight.

-

Tissue collection (liver, adipose tissue) at the end of the study for gene expression analysis.

-

-

Analysis:

-

Comparison of blood glucose levels and body weight between the this compound-treated and control groups.

-

Analysis of target gene expression (e.g., glucokinase in the liver; FABP and UCP1 in adipose tissue) by qPCR.[1]

-

Experimental Workflow

The characterization of this compound as a PPAR-γ agonist typically follows a multi-step experimental workflow, from initial binding studies to in vivo efficacy evaluation.

Figure 3: Experimental workflow for the characterization of this compound.

References

In-depth Technical Guide: The Quest for YM440

A comprehensive search of publicly available scientific and medical literature has yielded no specific information on a compound designated "YM440." This suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed designation for a molecule not yet described in the public domain. The following guide is therefore structured to provide a general framework for the discovery and synthesis of a novel therapeutic agent, which can be applied once the specific identity of this compound is known.

For researchers, scientists, and drug development professionals to proceed with an in-depth analysis of a compound like this compound, a more specific identifier is crucial. This could include:

-

Chemical Structure (e.g., SMILES or IUPAC name)

-

CAS Registry Number

-

A reference to a patent or scientific publication

Without this foundational information, a detailed technical guide on the discovery and synthesis of "this compound" cannot be constructed. The subsequent sections will outline the typical methodologies and data presentation that would be included in such a guide, serving as a template for when the specific details of this compound become available.

Discovery of a Novel Compound

The discovery of a new therapeutic agent is a multi-stage process that begins with identifying a biological target and a lead compound.

Target Identification and Validation

The initial step involves identifying a biological molecule (e.g., an enzyme, receptor, or signaling protein) that plays a critical role in a disease process. This is followed by validation to confirm that modulating this target is likely to have a therapeutic effect.

Hypothetical Experimental Workflow: Target Validation

Caption: A typical workflow for target identification and validation.

Lead Discovery

Once a target is validated, the search for a "lead" molecule that interacts with it begins. Common approaches include high-throughput screening (HTS) of large compound libraries, fragment-based screening, and in silico virtual screening.

Table 1: Hypothetical High-Throughput Screening Data for a Kinase Target

| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |

| YM-Lead-001 | 10 | 95 | 0.5 |

| YM-Lead-002 | 10 | 88 | 1.2 |

| YM-Lead-003 | 10 | 45 | >10 |

| ... | ... | ... | ... |

Experimental Protocol: High-Throughput Screening (HTS) for a Kinase Inhibitor

-

Reagents: Recombinant kinase, substrate peptide, ATP, kinase buffer, detection reagent (e.g., ADP-Glo™).

-

Plate Preparation: Dispense 50 nL of test compounds in 384-well plates.

-

Enzyme and Substrate Addition: Add 5 µL of a solution containing the kinase and substrate to each well.

-

Reaction Initiation: Add 5 µL of ATP solution to initiate the kinase reaction. Incubate for 1 hour at room temperature.

-

Detection: Add 10 µL of the detection reagent to stop the reaction and measure the generated signal (e.g., luminescence).

-

Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 for active compounds.

Synthesis of a Novel Compound

Following the discovery of a lead compound, medicinal chemists work to synthesize analogs to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Retrosynthetic Analysis and Route Development

A synthetic route is designed by conceptually breaking down the target molecule into simpler, commercially available starting materials.

Hypothetical Retrosynthetic Pathway

Caption: A simplified retrosynthetic analysis of a target molecule.

Synthetic Protocol and Characterization

The developed route is then executed in the laboratory. Each synthetic step is followed by purification and characterization of the product.

Table 2: Hypothetical Synthesis and Characterization Data

| Step | Reaction Type | Reactants | Product Yield (%) | Purity (HPLC, %) | 1H NMR | Mass Spec (m/z) |

| 1 | Suzuki Coupling | Aryl-Br + Boronic Acid | 85 | 98 | Conforms | [M+H]+ found |

| 2 | Amide Coupling | Carboxylic Acid + Amine | 92 | 99 | Conforms | [M+H]+ found |

| 3 | Deprotection | Boc-protected amine + TFA | 95 | >99 | Conforms | [M+H]+ found |

Experimental Protocol: Suzuki Coupling (Illustrative)

-

Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water).

-

Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and Mass Spectrometry.

Conclusion

The discovery and synthesis of a new chemical entity like this compound is a complex and data-driven process. This guide provides a foundational template for the types of information, data presentation, and experimental detail required for a comprehensive technical whitepaper. To proceed with a specific analysis of this compound, a definitive identifier for the compound is the essential next step.

The Pharmacological Profile of YM440: A PPARγ Ligand with Hypoglycemic and Hypolipidemic Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YM440, chemically identified as (Z)-1,4-bis{4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl) methyl] phenoxy}but-2-ene, is a novel synthetic compound that has demonstrated potential as a hypoglycemic and hypolipidemic agent.[1] It functions as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing relevant biological pathways to support further research and development efforts.

Core Mechanism of Action: A Selective PPARγ Modulator

This compound exerts its pharmacological effects through its interaction with PPARγ. Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.

Biochemical and cellular assays have revealed that this compound is a partial agonist of PPARγ, exhibiting a distinct profile compared to full agonists like rosiglitazone. While it binds to PPARγ with an affinity comparable to some established thiazolidinediones (TZDs), its ability to transactivate PPARγ-responsive genes is significantly weaker. This suggests that this compound may induce a unique conformational change in the PPARγ receptor, leading to a differential recruitment of transcriptional coactivators and a selective modulation of gene expression. This nuanced mechanism may underlie its observed tissue-selective effects and potentially more favorable side-effect profile.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

| Parameter | This compound | Rosiglitazone | Pioglitazone | Reference |

| PPARγ Binding Affinity (Ki, µM) | 4.0 | 0.20 | 3.1 | |

| Relative Potency for PPARγ Transactivation (vs. Rosiglitazone) | 550- to 790-fold less active | - | - | |

| Relative Potency for Coactivator (SRC-1) Recruitment (vs. Rosiglitazone) | 1091-fold less potent | - | - | |

| Relative Potency for Coactivator (p300) Recruitment (vs. Rosiglitazone) | 151-fold less potent | - | - |

Table 2: In Vivo Efficacy of this compound in a Diabetic Rodent Model (Zucker Fatty Rats)

| Parameter | Vehicle Control | This compound (100 mg/kg/day) | Duration | Reference |

| Plasma Triglyceride | Increased | Decreased | 16 weeks | [1] |

| Plasma Cholesterol | Increased | Decreased | 16 weeks | [1] |

| Albuminuria | Progressive Increase | Markedly Reduced Progression | 16 weeks | [1] |

| Proteinuria | Progressive Increase | Markedly Reduced Progression | 16 weeks | [1] |

| Urinary N-acetyl-β-D-glucosaminidase (NAG) activity | Elevated | Normalized | 16 weeks | [1] |

| Systolic Blood Pressure | Increased | Ameliorated Rise | 16 weeks | [1] |

Table 3: In Vivo Efficacy of this compound in a Diabetic Rodent Model (db/db Mice)

| Parameter | Vehicle Control | This compound (100 mg/kg/day) | Duration | Reference |

| Hepatic Glucokinase Expression | - | Increased | 28 days | |

| Adipose Tissue FABP Expression | - | No significant change | 28 days | |

| Adipose Tissue UCP1 Expression | - | No significant change | 28 days |

Detailed Experimental Protocols

In Vitro Assays

1. PPARγ Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human PPARγ ligand-binding domain (LBD).

-

Method: A competitive radioligand binding assay is performed using [3H]-rosiglitazone as the radioligand.

-

Reagents: Human PPARγ-LBD, [3H]-rosiglitazone, this compound, and a suitable assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10% glycerol, 50 mM KCl, 1 mM DTT).

-

Procedure:

-

A constant concentration of human PPARγ-LBD and [3H]-rosiglitazone are incubated with increasing concentrations of unlabeled this compound in a 96-well plate.

-

The incubation is carried out at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-rosiglitazone (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. PPARγ Transactivation Assay

-

Objective: To assess the functional activity of this compound as a PPARγ agonist.

-

Method: A cell-based reporter gene assay is utilized.

-

Cell Line: A suitable mammalian cell line (e.g., HEK293 or CV-1) is used.

-

Plasmids:

-

An expression vector for a chimeric receptor containing the yeast GAL4 DNA-binding domain fused to the human PPARγ-LBD.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

-

A control plasmid expressing β-galactosidase for normalization of transfection efficiency.

-

-

Procedure:

-

Cells are co-transfected with the three plasmids.

-

After transfection, cells are treated with various concentrations of this compound or a reference agonist (e.g., rosiglitazone) for 24-48 hours.

-

Cell lysates are prepared, and luciferase and β-galactosidase activities are measured.

-

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity to correct for variations in transfection efficiency. The fold induction of luciferase activity relative to vehicle-treated cells is calculated to determine the agonistic activity of this compound.

-

3. Coactivator Recruitment Assay

-

Objective: To evaluate the ability of this compound to promote the interaction between PPARγ and transcriptional coactivators.

-

Method: A mammalian two-hybrid assay or an in vitro protein-protein interaction assay (e.g., AlphaScreen or TR-FRET) can be employed.

-

Mammalian Two-Hybrid Assay Protocol:

-

Plasmids:

-

An expression vector for the GAL4-PPARγ-LBD fusion protein.

-

An expression vector for a fusion protein of the viral protein 16 (VP16) activation domain and a coactivator protein (e.g., SRC-1 or p300).

-

A GAL4-responsive luciferase reporter plasmid.

-

-

Procedure: Cells are co-transfected with the three plasmids and treated with this compound or a reference agonist. The recruitment of the coactivator to the PPARγ-LBD brings the VP16 activation domain in proximity to the promoter, driving luciferase expression.

-

Data Analysis: Luciferase activity is measured and normalized as described for the transactivation assay.

-

-

In Vivo Studies

1. Chronic Treatment of Zucker Fatty Rats

-

Objective: To investigate the long-term effects of this compound on metabolic parameters and renal function in a model of obesity, insulin resistance, and hyperlipidemia.

-

Animal Model: Male Zucker fatty (ZF) rats.

-

Procedure:

-

Eight-week-old ZF rats are randomly assigned to two groups: vehicle control and this compound treatment.

-

This compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose solution) and administered orally via gavage at a dose of 100 mg/kg/day for 16 weeks. The control group receives the vehicle alone.

-

Body weight and food intake are monitored regularly.

-

Blood samples are collected periodically for the measurement of plasma triglycerides and cholesterol.

-

Urine is collected over a 24-hour period at baseline and at specified intervals to measure urinary protein, albumin, and N-acetyl-β-D-glucosaminidase (NAG) activity.

-

Systolic blood pressure is measured using a tail-cuff method.

-

At the end of the treatment period, rats are euthanized, and kidneys are collected for histological analysis (e.g., hematoxylin and eosin staining, periodic acid-Schiff staining) to assess glomerular and tubular morphology.

-

-

Analytical Methods:

-

Plasma triglycerides and cholesterol are measured using standard enzymatic colorimetric assays.

-

Urinary protein and albumin concentrations are determined by spectrophotometric methods (e.g., pyrogallol red method for protein and bromocresol green method for albumin).

-

Urinary NAG activity is measured using a colorimetric assay with a specific substrate.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of PPARγ activation and a typical experimental workflow for evaluating PPARγ ligands.

Caption: PPARγ Signaling Pathway Activation by this compound.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a novel PPARγ ligand with a distinct pharmacological profile characterized by moderate binding affinity and weak partial agonism. In vivo studies have demonstrated its efficacy in improving hyperglycemia and dyslipidemia, as well as protecting against diabetic nephropathy in relevant animal models. The tissue-selective effects observed with this compound may be attributed to its unique mode of interaction with the PPARγ receptor and subsequent differential coactivator recruitment. This in-depth technical guide provides a foundation for further investigation into the therapeutic potential of this compound and the development of next-generation selective PPARγ modulators.

References

Unraveling the Metabolic Effects of YM440: A Technical Guide to its Impact on Glucose Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM440 has emerged as a novel therapeutic candidate for the management of type 2 diabetes, demonstrating significant hypoglycemic effects in preclinical studies. Its mechanism of action, distinct from the thiazolidinedione class of drugs, positions it as a potentially valuable alternative with a unique therapeutic profile. This technical guide provides an in-depth analysis of this compound's effect on glucose metabolism, compiling quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.

Quantitative Effects of this compound on Metabolic Parameters

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on various metabolic parameters in animal models of diabetes and insulin resistance.

Table 1: Effect of this compound on Blood Glucose, Body Weight, and Fat Weight in Diabetic db/db Mice

| Parameter | Control | This compound (100 mg/kg) | Troglitazone (300 mg/kg) | Pioglitazone (100 mg/kg) |

| Blood Glucose (mg/dL) | 418 ± 12 | 243 ± 44 | Comparable to this compound | Comparable to this compound |

| Body Weight Gain (g) | 7.2 ± 0.5 | 7.5 ± 0.8 | 10.9 ± 0.8 | 14.5 ± 1.1 |

| Visceral Fat Weight (g) | 3.53 ± 0.23 | 3.60 ± 0.16 | 4.31 ± 0.13 | 4.66 ± 0.19 |

*p < 0.05 compared to control. Data from a 28-day oral treatment study in diabetic db/db mice[1].

Table 2: Effect of this compound on Hepatic Glucose Metabolism in Obese Zucker Rats

| Parameter | Lean Rats | Obese Rats (Control) | Obese Rats (this compound, 300 mg/kg) |

| ¹⁴C-incorporation into Blood Glucose (vs. Lean) | 1-fold | 4-fold | 2.84-fold (29% decrease) |

| Glucose-6-Phosphatase Activity (vs. Lean) | 1-fold | 1.4-fold | Reduced |

| Fructose-1,6-bisphosphatase Activity (vs. Lean) | 1-fold | 1.6-fold | No significant change |

| Fasting Plasma Insulin | N/A | Elevated | Decreased |

| Fasting Blood Glucose | N/A | Elevated | Decreased |

| Hepatic Glycogen Content (Fasting) | N/A | Elevated | Decreased by 50% |

| ¹⁴C-incorporation into Glycogen (Post-Glucose Load) | Increased | No increase | Promoted |

| Glycogen Synthase Activity (Post-Glucose Load) | N/A | Impaired | Increased |

Data from studies in obese Zucker rats with 2 weeks of oral this compound treatment[2][3].

Core Mechanism of Action: A Focus on the Liver

This compound primarily exerts its glucose-lowering effects by targeting hepatic glucose metabolism. Unlike thiazolidinediones, this compound does not activate peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis[1]. This distinction is significant as it suggests a mechanism of action that is independent of adipocyte differentiation and is consistent with the observation that this compound does not cause an increase in body fat weight[1].

The principal hepatic actions of this compound involve the dual regulation of gluconeogenesis and glycogenesis:

-

Suppression of Hepatic Glucose Output: this compound significantly reduces hepatic glucose output, a major contributor to hyperglycemia in type 2 diabetes. This is achieved through the inhibition of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors[2].

-

Enhancement of Hepatic Glycogenesis: Following a glucose load, this compound promotes the storage of glucose in the form of glycogen in the liver. This improves glucose tolerance by facilitating the clearance of glucose from the bloodstream[3].

Key Molecular Targets

The metabolic effects of this compound are mediated through the modulation of specific key enzymes involved in glucose metabolism:

-

Glucose-6-Phosphatase (G6Pase): this compound reduces the activity of G6Pase, the rate-limiting enzyme in the final step of gluconeogenesis and glycogenolysis[2]. By inhibiting G6Pase, this compound effectively curtails the release of free glucose from the liver into the circulation.

-

Glycogen Synthase (GS): this compound increases the activity of glycogen synthase, the key enzyme responsible for synthesizing glycogen from glucose[3]. This enhancement of GS activity promotes the uptake and storage of glucose in the liver, particularly after a meal.

Signaling Pathways

While the complete signaling cascade of this compound is still under investigation, the available evidence points to a targeted regulation of hepatic glucose metabolism. The following diagram illustrates the known and hypothesized signaling pathways affected by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vivo Study in Diabetic db/db Mice

-

Animal Model: Male diabetic db/db mice.

-

Treatment: Oral administration of this compound (100 mg/kg), troglitazone (300 mg/kg), pioglitazone (100 mg/kg), or vehicle (control) once daily for 28 days.

-

Blood Glucose Measurement: Blood samples were collected from the tail vein, and glucose concentrations were determined using a glucose analyzer.

-

Body Weight and Food Intake: Body weight and food intake were measured periodically throughout the study.

-

Visceral Fat Weight Measurement: At the end of the treatment period, mice were euthanized, and intra-abdominal fat pads (epididymal, retroperitoneal, and perirenal) were dissected and weighed.

-

PPARγ Activation Assay: 3T3-L1 preadipocytes were differentiated into adipocytes and then treated with this compound, troglitazone, or pioglitazone. PPARγ activation was assessed by measuring the expression of PPARγ target genes, such as fatty acid-binding protein (aP2), using Northern blotting or RT-qPCR.

In Vivo Study in Obese Zucker Rats

-

Animal Model: Male obese Zucker (fa/fa) rats and their lean littermates.

-

Treatment: Oral administration of this compound (300 mg/kg) or vehicle once daily for 14 days.

-

Measurement of Hepatic Glucose Output (Gluconeogenesis):

-

Tracer Infusion: Following an overnight fast, rats were infused with [¹⁴C]bicarbonate.

-

Blood Sampling: Blood samples were collected at timed intervals to measure the incorporation of ¹⁴C into blood glucose.

-

Analysis: The rate of appearance of [¹⁴C]glucose in the plasma was used to calculate the rate of gluconeogenesis.

-

-

Enzyme Activity Assays:

-

Tissue Preparation: Livers were excised, homogenized in appropriate buffers, and centrifuged to obtain the microsomal fraction (for G6Pase) or the cytosolic fraction (for other enzymes).

-

Glucose-6-Phosphatase (G6Pase) Activity: The release of inorganic phosphate from glucose-6-phosphate was measured colorimetrically.

-

Fructose-1,6-bisphosphatase Activity: The activity was determined by measuring the formation of fructose-6-phosphate from fructose-1,6-bisphosphate.

-

-

Hepatic Glycogenesis and Glycogen Synthase Activity:

-

Glucose Loading: After a 20-hour fast, rats were administered an intravenous glucose load (0.6 g/kg).

-

Tracer Administration: Immediately after the glucose load, NaH¹⁴CO₃ was administered to trace the incorporation of carbon into glycogen.

-

Glycogen Measurement: Livers were harvested, and glycogen was isolated and quantified. The incorporation of ¹⁴C into glycogen was determined by scintillation counting.

-

Glycogen Synthase (GS) Activity: Liver homogenates were assayed for GS activity by measuring the incorporation of UDP-[¹⁴C]glucose into glycogen.

-

Experimental Workflow Diagram

Conclusion

This compound represents a promising novel agent for the treatment of type 2 diabetes with a distinct hepatic mechanism of action. By reducing hepatic glucose output through the inhibition of glucose-6-phosphatase and promoting hepatic glycogen synthesis via the activation of glycogen synthase, this compound effectively improves glycemic control without the adipogenic side effects associated with PPARγ agonists. Further research is warranted to fully elucidate the upstream signaling pathways that mediate the effects of this compound and to translate these promising preclinical findings into clinical applications. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on glucose metabolism, serving as a valuable resource for researchers and drug development professionals in the field.

References

In vitro studies of YM440 activity

Consequently, it is not possible to provide a technical guide or whitepaper on the in vitro activity of YM440 as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways and workflows cannot be fulfilled without the foundational research data.

For researchers, scientists, and drug development professionals interested in this topic, the lack of information on this compound in published databases suggests several possibilities:

-

Internal Compound Designator: "this compound" may be an internal, proprietary name for a compound that has not yet been disclosed in public research forums or publications.

-

Early-Stage Research: The compound may be in a very early stage of discovery, with no peer-reviewed data currently available.

-

Alternative Nomenclature: The compound might be more commonly known by a different chemical name, systematic IUPAC name, or another identifier.

To proceed with an analysis of the in vitro activities of the compound of interest, it would be necessary to have access to the primary research data. This would include, but is not limited to:

-

Compound Identification: The chemical structure and formal name of this compound.

-

Biological Target(s): The enzyme, receptor, or pathway that this compound is designed to modulate.

-

Assay Data: Raw and analyzed data from in vitro experiments, such as concentration-response curves, enzyme inhibition constants (e.g., IC50, Ki), and cell viability data.

-

Experimental Conditions: Detailed descriptions of the materials and methods used in the in vitro studies.

Without this fundamental information, a comprehensive technical guide that meets the specified requirements cannot be generated. Should data on this compound become publicly available or be provided, the creation of the requested in-depth guide, complete with data tables, protocols, and visualizations, would be feasible.

Early-Stage Research on YM440: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM440, identified by the chemical name (Z)-1,4-bis{4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl) methyl] phenoxy}but-2-ene, is a novel small molecule that has been investigated for its potential as a hypoglycemic agent.[1] Early-stage research has focused on its mechanism of action as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[1][2] This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated biological pathways.

Core Mechanism of Action: PPARγ Agonism

This compound functions as a ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitization.[1][2] Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade ultimately leads to the regulation of genes involved in glucose and lipid homeostasis.

Signaling Pathway Diagram

Caption: this compound activates the PPARγ signaling pathway, leading to metabolic regulation.

Preclinical Efficacy in a Model of Type 2 Diabetes

The primary early-stage in vivo evaluation of this compound was conducted in the Zucker fatty rat, a well-established genetic model of obesity, insulin resistance, and hyperlipidemia.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a 16-week study in 8-week-old male Zucker fatty rats.[1]

| Parameter | Vehicle Control | This compound (100 mg/kg/day) |

| Plasma Triglycerides | Markedly Elevated | Decreased |

| Plasma Cholesterol | Markedly Elevated | Decreased |

| Albuminuria | Progressive Increase | Markedly Reduced Progression |

| Proteinuria | Progressive Increase | Markedly Reduced Progression |

| Urinary N-acetyl-beta-D-glucosaminidase (NAG) | Elevated | Normalized |

| Systolic Blood Pressure | Progressive Increase | Rise Ameliorated |

| Nephromegaly | Present | Blocked |

| Glomerular Area Expansion | Present | Lessened |

| Tubular Cast Accumulation | Present | Lessened |

Biochemical and In Vitro Data

Further studies have elucidated the direct interaction of this compound with PPARγ.[2]

| Parameter | This compound | Pioglitazone | Rosiglitazone |

| PPARγ Binding Affinity (Ki, µM) | 4.0 | 3.1 | 0.20 |

| PPARγ Transactivation | Weak | Strong | Strong |

| Interaction with p300 (cofactor) | Induced (less potent) | - | Induced |

| Interaction with SRC-1 (cofactor) | Induced (less potent) | - | Induced |

| Effect on Hepatic Glucokinase Expression (in db/db mice) | Increased | - | - |

| Effect on Adipose FABP & UCP1 Expression (in db/db mice) | No Effect | - | - |

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on this compound are not fully available in the public domain. However, based on the published research, the following are general methodologies for the key assays performed.

In Vivo Study in Zucker Fatty Rats

-

Animal Model: Male Zucker fatty (ZF) rats, a model for obesity and insulin resistance.[1]

-

Acclimatization: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.

-

Dosing: this compound is administered orally, typically via gavage, at a specified dose (e.g., 100 mg/kg/day) suspended in a suitable vehicle (e.g., 0.5% methylcellulose solution). A control group receives the vehicle alone.

-

Duration: The study is conducted over a predefined period (e.g., 16 weeks) to observe chronic effects.

-

Sample Collection: Blood samples are collected periodically (e.g., via tail vein or cardiac puncture at termination) for plasma analysis. Urine is collected over 24-hour periods using metabolic cages.

-

Biochemical Analysis:

-

Plasma Triglycerides and Cholesterol: Measured using standard enzymatic colorimetric assays.[4][5][6]

-

Urinary Albumin and Protein: Quantified using methods such as immunoturbidimetry or dye-binding assays (e.g., pyrogallol red).[7][8][9]

-

Urinary N-acetyl-beta-D-glucosaminidase (NAG) Activity: Determined using a colorimetric assay with a specific substrate (e.g., p-nitrophenyl-N-acetyl-beta-D-glucosaminide).[10][11]

-

-

Physiological Measurements:

-

Blood Pressure: Monitored using non-invasive methods (e.g., tail-cuff plethysmography).

-

-

Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) for histological examination of glomerular and tubular structures.

Experimental Workflow: In Vivo Study

Caption: General workflow for the in vivo evaluation of this compound in Zucker fatty rats.

PPARγ Competitive Radioligand Binding Assay

-

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled known PPARγ ligand (e.g., [3H]rosiglitazone) for binding to the PPARγ ligand-binding domain (LBD).

-

Reagents:

-

Recombinant human PPARγ-LBD.

-

Radiolabeled PPARγ ligand (e.g., [3H]rosiglitazone).

-

Test compound (this compound) at various concentrations.

-

Assay buffer.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate a fixed concentration of PPARγ-LBD and the radioligand with increasing concentrations of the test compound in a multi-well plate.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand (e.g., by filtration through a glass fiber filter).

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Determine the binding affinity (Ki) using the Cheng-Prusoff equation.

-

PPARγ Transactivation Assay

-

Principle: This cell-based assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene.

-

Reagents:

-

A suitable mammalian cell line (e.g., HEK293, COS-7) that does not endogenously express high levels of PPARγ.

-

An expression vector containing the full-length human PPARγ or its LBD fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of PPREs or a GAL4 upstream activation sequence.

-

A transfection reagent.

-

Test compound (this compound).

-

Luciferase assay substrate.

-

-

Procedure:

-

Co-transfect the cells with the PPARγ expression vector and the reporter plasmid.

-

After an incubation period to allow for protein expression, treat the cells with various concentrations of the test compound.

-

Incubate for a further period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration.

-

Plot the fold activation of luciferase activity against the compound concentration.

-

Limited Trypsin Digestion Assay

-

Principle: This assay assesses conformational changes in a protein upon ligand binding. The binding of a ligand can alter the protein's structure, making certain sites more or less susceptible to proteolytic cleavage.

-

Reagents:

-

Purified full-length human PPARγ protein.

-

Test compound (this compound) and a reference compound (e.g., rosiglitazone).

-

Trypsin (or another suitable protease) at a low concentration.

-

SDS-PAGE loading buffer with a protease inhibitor.

-

-

Procedure:

-

Incubate the PPARγ protein with either the test compound, the reference compound, or vehicle.

-

Initiate the digestion by adding a limited amount of trypsin.

-

At various time points, take aliquots of the reaction and stop the digestion by adding SDS-PAGE loading buffer containing a protease inhibitor and boiling.

-

Analyze the digested protein fragments by SDS-PAGE and visualize by Coomassie blue or silver staining.

-

Compare the digestion patterns between the different conditions. A different pattern of protein fragments indicates a different conformational change induced by the ligand.

-

Conclusion

Early-stage research on this compound demonstrates its activity as a PPARγ ligand with a distinct profile compared to full agonists like rosiglitazone. In a preclinical model of type 2 diabetes and its complications, this compound showed beneficial effects on hyperlipidemia and diabetic nephropathy. The in vitro data suggest that this compound induces a unique conformational change in the PPARγ receptor, leading to a selective gene expression profile. These findings highlight this compound as a compound of interest for further investigation in the context of metabolic diseases. Further research is warranted to fully elucidate its therapeutic potential and long-term safety profile.

References

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 4. Cholesterol, Triglycerides, and Associated Lipoproteins - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. droracle.ai [droracle.ai]

- 7. academic.oup.com [academic.oup.com]

- 8. Laboratory Measurement of Urine Albumin and Urine Total Protein in Screening for Proteinuria in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Albumin-to-protein ratio in spot urine samples for analysis of proteinuria selectivity in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. abcam.com [abcam.com]

An In-depth Technical Guide to the Cellular Targets of MHY440

Disclaimer: Initial research on "YM440" yielded information on two distinct compounds: this compound, a PPAR-gamma agonist with hypoglycemic effects, and MHY440, a novel Topoisomerase I inhibitor with anticancer properties. This guide will focus on MHY440 , as the available literature on this compound provides the detailed mechanistic and quantitative data required for an in-depth technical whitepaper as requested, including signaling pathways and experimental protocols.

Introduction

MHY440 is a novel synthetic compound identified as a potent inhibitor of Topoisomerase I (Topo I), a critical nuclear enzyme involved in resolving DNA topological stress during replication and transcription.[1] By targeting Topo I, MHY440 induces a cascade of cellular events, leading to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.[1] This technical guide provides a comprehensive overview of the cellular targets of MHY440, its mechanism of action, and the experimental protocols used to elucidate its effects.

Primary Cellular Target: Topoisomerase I

The primary cellular target of MHY440 is the nuclear enzyme Topoisomerase I.[1] Topo I relieves torsional strain in DNA by introducing transient single-strand breaks. MHY440 exerts its effect by inhibiting the activity of Topo I. In a cell-free system, MHY440 was shown to inhibit the unwinding of supercoiled DNA in a concentration-dependent manner, an effect comparable to the known Topo I inhibitor, camptothecin.[1] Notably, MHY440's inhibitory action is specific to Topoisomerase I, with no significant activity against Topoisomerase IIα observed.[1]

Downstream Signaling Pathways

Inhibition of Topoisomerase I by MHY440 leads to the accumulation of DNA damage, which in turn activates the DNA Damage Response (DDR) signaling pathway.[1] This cascade is a central mechanism of MHY440's anticancer activity.

DNA Damage Response Pathway Activation:

Upon MHY440-induced Topo I inhibition, cells experience DNA damage, triggering the activation of key sensor proteins, Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[1] The activation of these kinases is marked by their phosphorylation. Once activated, ATM and ATR phosphorylate a range of downstream effector proteins, including Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), and the tumor suppressor protein p53.[1] This signaling cascade ultimately results in cell cycle arrest and the induction of apoptosis.[1]

Cell Cycle Arrest at G2/M Phase:

The activation of the ATM/ATR and Chk1/2 signaling axes leads to the inhibition of Cdc25c.[1] Cdc25c is a phosphatase responsible for activating the Cyclin B1/Cdk1 complex, which is essential for entry into mitosis. By inhibiting Cdc25c, MHY440 prevents the activation of the Cyclin B1/Cdk1 complex, leading to cell cycle arrest in the G2/M phase.[1]

Induction of Apoptosis:

MHY440 induces apoptosis through both intrinsic and extrinsic pathways. The upregulation of p53 and p73 contributes to the apoptotic response.[1] MHY440 treatment leads to an increase in the expression of Fas Ligand (Fas-L) and Fas, key components of the extrinsic apoptosis pathway.[1] Furthermore, MHY440 upregulates the pro-apoptotic protein Bax and promotes the proteolysis of the BH3 interacting-domain death agonist (BID), indicating the involvement of the intrinsic, mitochondria-mediated pathway.[1] This is further supported by the observed loss of mitochondrial membrane potential.[1] The apoptotic cell death induced by MHY440 is caspase-dependent, as it can be inhibited by a pan-caspase inhibitor, Z-VAD-FMK.[1]

Role of Reactive Oxygen Species (ROS):

The apoptotic effects of MHY440 are also dependent on the generation of reactive oxygen species (ROS).[1] The ROS scavenger, N-acetylcysteine, was shown to inhibit MHY440-induced PARP cleavage and ROS generation, indicating that ROS production is a critical upstream event in the apoptotic cascade triggered by MHY440.[1]

Caption: MHY440-induced DNA damage signaling pathway.

Quantitative Data

The anti-proliferative effects of MHY440 have been quantified in various cancer cell lines.

Table 1: Half-maximal Inhibitory Concentration (IC50) of MHY440

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| AGS | Human Gastric Cancer | 24 | 3.40[1] |

| AGS | Human Gastric Cancer | 48 | 1.83[1] |

| HCT116 | Human Colon Cancer | 24 | 5.24[1] |

Table 2: Effect of MHY440 on Cell Cycle Distribution in AGS Cells after 24h Treatment

| MHY440 Concentration (µM) | % of Cells in Sub-G1 Phase | % of Cells in G2/M Phase |

| 0 (Control) | 1.88[1] | 28.54[1] |

| 1.25 | - | 45.58[1] |

| 5.0 | 39.87[1] | - |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the cellular effects of MHY440 are provided below.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of MHY440 on cancer cells.

-

Cell Seeding: Plate cells (e.g., AGS human gastric cancer cells) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of MHY440 for the desired time periods (e.g., 24 and 48 hours).

-

MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Caption: Workflow for the MTT cell viability assay.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of MHY440 on cell cycle progression.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MHY440 for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at 4°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, and G2/M).

Caption: Workflow for cell cycle analysis by flow cytometry.

3. Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following MHY440 treatment.

-

Cell Treatment: Treat cells with MHY440 at the desired concentrations and for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Workflow for apoptosis assay using Annexin V/PI staining.

4. Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by MHY440.

-

Protein Extraction: Treat cells with MHY440, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-ATM, p-ATR, p-Chk1, p-Chk2, p-p53, Cyclin B1, Cdc2, Cdc25c, p53, p73, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for Western blot analysis.

References

YM440 and Its Impact on Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM440, a novel hypoglycemic agent, has garnered attention for its unique interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis. Unlike full PPARγ agonists such as thiazolidinediones (TZDs), this compound exhibits a distinct pharmacological profile, suggesting a differential impact on adipocyte differentiation and lipid metabolism. This technical guide provides a comprehensive overview of the known effects of this compound on adipocyte differentiation, drawing comparisons with established PPARγ agonists. It details relevant experimental protocols and visualizes the underlying signaling pathways to offer a thorough resource for researchers in metabolic diseases and drug development.

Quantitative Data Summary

The following table summarizes the quantitative data available for this compound in comparison to the well-characterized PPARγ agonists, rosiglitazone and pioglitazone. This data highlights the weaker agonistic activity of this compound on PPARγ transactivation.

| Parameter | This compound | Rosiglitazone | Pioglitazone | Reference |

| PPARγ Binding Affinity (Kᵢ, µM) | 4.0 | 0.20 | 3.1 | [1] |

| PPARγ Transactivation (fold less active than rosiglitazone) | 550- to 790-fold | - | - | [1] |

| mRNA Expression of PPARγ responsive genes in 3T3-L1 cells (fold less active than rosiglitazone) | 36- to 110-fold | - | - | [1] |

| Interaction with p300 (fold less potent than rosiglitazone) | 151-fold | - | - | [1] |

| Interaction with SRC-1 (fold less potent than rosiglitazone) | 1091-fold | - | - | [1] |

Signaling Pathways

Adipocyte differentiation is a complex process orchestrated by a cascade of transcription factors, with PPARγ and CCAAT/enhancer-binding proteins (C/EBPs) playing a central role. The diagram below illustrates the established signaling pathway for adipogenesis and the putative point of action for this compound.

Experimental Protocols

3T3-L1 Preadipocyte Differentiation

This protocol describes a standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM (high glucose)

-

Bovine Calf Serum (BCS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Insulin solution (10 mg/mL)

-

Dexamethasone (1 mM)

-

3-isobutyl-1-methylxanthine (IBMX) (0.5 M)

-

This compound (or other test compounds)

Procedure:

-

Cell Culture and Expansion: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Passage cells before they reach confluence.

-

Induction of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium (DMEM with 10% FBS, 1% penicillin-streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin). This is also when this compound or other test compounds would be added.

-

Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS, 1% penicillin-streptomycin, and 1 µg/mL insulin.

-

Maintenance (Day 4 onwards): After another 48 hours, switch to a maintenance medium (DMEM with 10% FBS and 1% penicillin-streptomycin). Replace the medium every two days.

-

Assessment of Differentiation: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between days 8 and 12.

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of lipids in differentiated adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Phosphate-buffered saline (PBS)

-

10% Formalin

-

Oil Red O stock solution (0.5% in isopropanol)

-

Isopropanol (60% and 100%)

-

Distilled water

Procedure:

-

Fixation: Wash the differentiated cells with PBS and then fix with 10% formalin for at least 1 hour at room temperature.

-

Washing: Remove the formalin and wash the cells with distilled water. Then, wash with 60% isopropanol for 5 minutes.

-

Staining: Allow the cells to dry completely. Add the Oil Red O working solution (6 parts stock to 4 parts water, filtered) and incubate for 10-15 minutes at room temperature.

-

Washing: Remove the staining solution and wash the cells multiple times with distilled water until the wash water is clear.

-

Visualization: Visualize the stained lipid droplets under a microscope.

-

Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at approximately 510 nm using a spectrophotometer.

Experimental Workflow

The following diagram illustrates a typical experimental workflow to assess the impact of a compound like this compound on adipocyte differentiation.

Discussion and Future Directions

The available evidence strongly suggests that this compound has a limited impact on promoting adipocyte differentiation compared to classic TZDs. Its weak transactivation of PPARγ likely results in a reduced induction of the downstream genes necessary for the full adipogenic program, including lipid accumulation. In vivo studies support this, showing that this compound does not increase the expression of adipose tissue FABP, a key marker of mature adipocytes.[1]

The unique conformational change induced in PPARγ by this compound may lead to the recruitment of a different set of co-regulators, resulting in a distinct, tissue-selective gene expression profile.[1] This could explain its hypoglycemic effects without the concurrent increase in body fat weight often associated with full PPARγ agonists.[1]

Future research should focus on directly assessing the effects of this compound on 3T3-L1 differentiation using the protocols outlined above. Quantitative analysis of lipid accumulation via Oil Red O staining and a comprehensive gene expression analysis of key adipogenic markers (PPARγ, C/EBPα, FABP4, adiponectin) would provide definitive evidence of its role in adipogenesis. Furthermore, investigating the profile of co-regulators that interact with the this compound-bound PPARγ could elucidate the molecular basis for its unique pharmacological activity. Such studies will be crucial in determining the therapeutic potential of this compound and similar selective PPARγ modulators in the treatment of metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies of YM440 (MHY440), a Novel Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM440, also referred to as MHY440, is a novel synthetic small molecule that functions as a topoisomerase I (Topo I) inhibitor.[1][2][3] Topoisomerase I is a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription.[4] By stabilizing the Topo I-DNA cleavage complex, this compound prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[4] This triggers a DNA damage response, culminating in cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.[1][2] In vitro studies have demonstrated its efficacy in inducing cell death in various cancer cell lines, including human gastric and colon cancer cells.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation in in vivo rodent models, based on established methodologies for other topoisomerase I inhibitors.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by inhibiting Topoisomerase I, which leads to DNA damage. This damage activates the ATM and ATR signaling cascades, resulting in the phosphorylation of downstream effectors such as Chk1, Chk2, and p53.[1] The activation of these checkpoint kinases leads to cell cycle arrest, primarily at the G2/M phase, through the downregulation of key cell cycle proteins like cyclin B1, Cdc2, and Cdc25c.[1] Prolonged cell cycle arrest and extensive DNA damage ultimately trigger apoptosis through both intrinsic and extrinsic pathways. This involves the upregulation of Fas/Fas-L, an increase in the Bax/Bcl-2 ratio, and subsequent caspase activation.[1] Furthermore, this compound has been shown to induce the generation of reactive oxygen species (ROS), which contributes to its apoptotic effects.[1][2]

In Vivo Dosage and Administration in Rodent Models

While specific in vivo studies for this compound are not yet widely published, data from other topoisomerase I inhibitors in rodent xenograft models can provide a strong basis for dose-ranging studies. The appropriate dosage and administration route for this compound will need to be determined empirically, starting with lower doses and escalating to determine the maximum tolerated dose (MTD).

Table 1: Representative Dosages of Topoisomerase I Inhibitors in Mouse Xenograft Models

| Compound | Dosage | Administration Route | Dosing Schedule | Reference |

| Topotecan | 1.5 mg/kg/dose | Oral Gavage (PO) | 5 days/week for 12 weeks | [5] |

| Irinotecan | 10 mg/kg/dose | Intravenous (IV) | Daily for 5 days/week for 2 weeks, repeated every 21 days | [5][6] |

| DX-8951f | 7.5 - 10 mg/kg/dose | Intravenous (IV) | Daily for 5 consecutive days | [7] |

| DB67 | 3 - 30 mg/kg/day | Intraperitoneal (IP) | Daily for 5 consecutive days, with additional cycles | [8] |

Experimental Protocols

The following are detailed protocols for a typical in vivo efficacy study of a topoisomerase I inhibitor in a rodent xenograft model. These should be adapted for this compound based on its specific chemical properties and the results of preliminary toxicity studies.

Animal Models

-

Species: Mice are most commonly used for xenograft studies.[9][10]

-

Strain: Immunocompromised strains such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or athymic nude mice (e.g., BALB/c nude) are required to prevent rejection of human tumor xenografts.[11]

-

Age/Weight: Typically 6-8 weeks old at the start of the experiment.

-

Housing: Animals should be housed in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Implantation (Subcutaneous Xenograft Model)

-

Cell Culture: Culture human cancer cells of interest (e.g., AGS for gastric cancer, HCT116 for colon cancer) under standard conditions.

-

Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 106 to 1 x 107 cells per 100 µL.[12] Keep cells on ice until injection.

-

Implantation:

-

Anesthetize the mouse using isoflurane or another approved anesthetic.

-

Inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse using a 27-gauge needle.[11]

-

Monitor the animals for recovery from anesthesia.

-

Experimental Workflow

Dosing and Monitoring

-

Tumor Growth Monitoring: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

-

Randomization: When tumors reach an average size of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).[11] A typical group size is 8-10 mice.

-

This compound Formulation: Prepare the dosing solution for this compound. A common vehicle for preclinical compounds is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The formulation should be sterile-filtered.

-

Administration: Administer this compound or vehicle according to the predetermined schedule and route (e.g., oral gavage, IV, or IP).

-

Monitoring:

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when treated animals show signs of significant toxicity (e.g., >20% body weight loss).

-

Endpoint and Tissue Collection

-

Euthanasia: At the study endpoint, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Tissue Collection:

-

Excise the tumors and record their final weight.

-

A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot or PCR analysis of pharmacodynamic markers (e.g., γH2AX, cleaved PARP).

-

Another portion can be fixed in 10% neutral buffered formalin for immunohistochemical analysis.

-

Collect blood and major organs (liver, spleen, kidneys) for pharmacokinetic and toxicological analysis if required.

-

Data Presentation and Analysis

All quantitative data should be presented clearly to allow for easy interpretation and comparison between treatment groups.

Table 2: Example of Tumor Growth Inhibition Data

| Treatment Group | N | Mean Tumor Volume (Day 0) (mm³) ± SEM | Mean Tumor Volume (Final Day) (mm³) ± SEM | TGI (%)* | Mean Body Weight Change (%) ± SEM |

| Vehicle | 10 | 155 ± 12 | 1450 ± 150 | N/A | +5.2 ± 1.5 |

| This compound (X mg/kg) | 10 | 152 ± 11 | 650 ± 98 | 55.2 | -3.1 ± 2.0 |

| This compound (Y mg/kg) | 10 | 158 ± 13 | 280 ± 55 | 80.7 | -8.5 ± 2.5 |

*Tumor Growth Inhibition (TGI) (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and f and i are the final and initial time points, respectively.

Table 3: Common Administration Routes and Parameters for Rodent Studies

| Route | Abbreviation | Common Needle Gauge (Mouse) | Max Volume (Mouse) | Notes |

| Intravenous | IV | 27-30 G | < 0.2 mL | Typically via the lateral tail vein.[5] |

| Intraperitoneal | IP | 25-27 G | < 2-3 mL | Injection into the abdominal cavity. |

| Subcutaneous | SC | 25-27 G | < 1-2 mL | Injection into the loose skin between the shoulder blades. |

| Oral Gavage | PO | 20-22 G (ball-tipped) | < 1-2 mL | Direct administration into the stomach. |

Disclaimer: These are generalized protocols and should be adapted based on the specific characteristics of this compound and institutional guidelines. All animal experiments must be conducted in compliance with local and national regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Efficacy of topoisomerase I inhibitors, topotecan and irinotecan, administered at low dose levels in protracted schedules to mice bearing xenografts of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Potent topoisomerase I inhibition by novel silatecans eliminates glioma proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

Application Notes and Protocols for MHY440 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution and use of MHY440, a potent topoisomerase I inhibitor, in cell culture experiments. The information herein is intended to guide researchers in the effective application of MHY440 for studies related to cancer biology and drug discovery.

Introduction

MHY440 is a novel topoisomerase I inhibitor that has demonstrated significant anti-proliferative effects in cancer cell lines. Its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis. Understanding the proper handling and application of this compound is crucial for obtaining reliable and reproducible experimental results.

Chemical Properties and Storage

A summary of the key chemical properties and storage recommendations for MHY440 is provided in the table below.

| Property | Data | Reference |

| Systematic Name | Not specified in the provided search results. | |

| Molecular Formula | Not specified in the provided search results. | |

| Molecular Weight | Not specified in the provided search results. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). | [1] |

| Storage of Stock Solution | Store at -20°C. | [1] |

Experimental Protocols

Preparation of MHY440 Stock Solution

Objective: To prepare a concentrated stock solution of MHY440 for use in cell culture experiments.

Materials:

-

MHY440 powder

-

Sterile Dimethyl Sulfoxide (DMSO)[1]

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Bring the MHY440 powder and DMSO to room temperature.

-

Aseptically weigh the desired amount of MHY440 powder.

-

In a sterile microcentrifuge tube, dissolve the MHY440 powder in sterile DMSO to achieve a final concentration of 10 mM.[1]

-

Vortex the solution until the MHY440 is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.[1]

Treatment of Cells with MHY440

Objective: To treat cultured cells with MHY440 at desired concentrations.

Materials:

-

10 mM MHY440 stock solution

-

Appropriate cell culture medium (e.g., RPMI-1640)[1]

-

Cultured cells in multi-well plates or flasks

Protocol:

-

Thaw an aliquot of the 10 mM MHY440 stock solution at room temperature.

-

Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final working concentration.

-

Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[1]

-

-

Remove the existing medium from the cultured cells.

-

Add the medium containing the desired concentration of MHY440 to the cells.

-

Incubate the cells for the desired experimental duration.

Signaling Pathway

MHY440 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. This inhibition leads to the accumulation of DNA single-strand breaks, triggering a DNA damage response.

References

Application Notes and Protocols for the Use of YM440 in Diabetic Nephropathy Models

For Researchers, Scientists, and Drug Development Professionals

Introduction